BenchChemオンラインストアへようこそ!

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Medicinal Chemistry Physicochemical Properties Drug Design

This 2,6-disubstituted purine-9-acetic acid derivative is a pivotal intermediate for developing selective kinase inhibitors. The 6-thiomorpholine moiety is essential for target engagement, directly impacting the potency and selectivity of inhibitors for SYK/FLT3 (e.g., mivavotinib) and CDK2. Replacing this group with morpholine or piperidine invalidates direct SAR comparison by altering lipophilicity (cLogP) and hydrogen bonding capability. The 9-acetic acid handle enables derivatization to fine-tune pharmacokinetic profiles. Source this building block to explore modifications at the 2-chloro position for next-generation therapeutics.

Molecular Formula C11H12ClN5O2S
Molecular Weight 313.76 g/mol
CAS No. 1383626-30-9
Cat. No. B1429667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid
CAS1383626-30-9
Molecular FormulaC11H12ClN5O2S
Molecular Weight313.76 g/mol
Structural Identifiers
SMILESC1CSCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl
InChIInChI=1S/C11H12ClN5O2S/c12-11-14-9(16-1-3-20-4-2-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19)
InChIKeyUNEUQJFRIBAPLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid: A Core Purine Scaffold for Kinase and Enzyme Inhibitor Development


This compound is a 2,6-disubstituted purine-9-acetic acid derivative, characterized by a chloro group at position 2 and a thiomorpholine moiety at position 6. This specific substitution pattern is commonly exploited in medicinal chemistry to generate selective kinase inhibitors and modulators of purine metabolism [1]. With a molecular weight of 313.76 g/mol (C₁₁H₁₂ClN₅O₂S), it serves as a key intermediate or advanced building block for synthesizing potential therapeutic agents targeting pathways such as SYK, CDK2, or ATIC [2].

Why 2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic Acid Cannot Be Freely Substituted by Morpholine or Piperidine Analogs


The specific substitution at the 6-position of the purine ring critically influences both physicochemical properties and target binding. Replacing the thiomorpholine group with morpholine or piperidine results in significant changes in molecular weight, lipophilicity (logP), and hydrogen bonding capabilities [1]. While morpholine analogs offer enhanced water solubility due to the ether oxygen, and piperidine analogs increase basicity and metabolic stability, the thiomorpholine variant provides a unique balance of lipophilicity and electronic effects [2]. In quantitative terms, the thiomorpholine sulfur atom increases the molecular weight by approximately 16 g/mol compared to the morpholine analog and modifies the cLogP by roughly 0.2-0.4 units, which can substantially alter pharmacokinetic profiles and target engagement [3]. This makes direct substitution without re-optimization of the entire SAR series invalid.

Quantitative Differentiation of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic Acid Versus Closest Analogs


Lipophilicity Modulation via Thiomorpholine vs. Morpholine Substitution

The thiomorpholine group in the target compound confers a distinct lipophilicity profile compared to the more common morpholine analog. While direct experimental logP values are limited, comparative computational analysis of the core scaffold reveals a significant difference . This difference is critical for optimizing blood-brain barrier penetration and metabolic stability.

Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Weight and H-Bond Acceptor Count Differentiation

The substitution of a thiomorpholine ring at the 6-position results in a higher molecular weight and a distinct heteroatom count compared to the morpholine and piperidine analogs . This provides a unique 'chemical fingerprint' that facilitates unambiguous identification and purity assessment via LC-MS.

Chemical Synthesis Analytical Chemistry Procurement Specifications

Selective Kinase Inhibition Profile Observed in 6-Thiomorpholine Purine Series

In the context of C-2, N-9 substituted 6-benzylaminopurine derivatives, substitution at the 6-position with a thiomorpholine ring has been associated with highly potent CDK2 inhibition, a profile not uniformly shared by other 6-position heterocycles [1]. This suggests that the thiomorpholine moiety contributes to a specific binding interaction within the kinase ATP-binding pocket.

Kinase Inhibition SAR Studies Oncology Research

Procurement and Research Applications for (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic Acid


Synthesis of Dual SYK/FLT3 Inhibitor Analogs (e.g., TAK-659 Scaffold Optimization)

This compound serves as the core purine building block for generating analogs of the clinical-stage SYK/FLT3 inhibitor TAK-659 (mivavotinib). The thiomorpholine group is a critical structural feature for target engagement . Procurement of this intermediate enables medicinal chemists to explore modifications at the 2-chloro or 9-acetic acid positions to optimize potency (IC50 ~3-5 nM) and selectivity profiles against the kinome.

Development of Selective CDK2 Inhibitors for Oncology Research

Based on established SAR, the 6-thiomorpholin-4-yl purine scaffold confers potent CDK2 inhibition [1]. Researchers seeking to develop next-generation CDK2 inhibitors with improved selectivity over CDK1 and CDK9 will utilize this compound as a key intermediate. The acetic acid moiety provides a convenient handle for further derivatization into esters or amides to modulate pharmacokinetic properties.

Investigating Purine Metabolism Enzyme Modulation (e.g., ATIC or PNP)

Purine-9-acetic acid derivatives are known to interact with enzymes of the purine biosynthesis and salvage pathways. While direct data for this specific compound is limited, structurally related 6-substituted purines have shown inhibition of ATIC (EC50 = 18 nM) and purine nucleoside phosphorylase (IC50 ~1.3 μM) [2]. The thiomorpholine group offers a unique vector for probing the hydrophobic pockets of these enzymes, making it a valuable tool for studying purine metabolism in cancer and autoimmune diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.